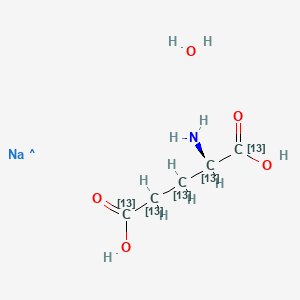
L-Glutamic acid-13C5 (hydrate salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Glutamic acid-13C5 (hydrate salt) is a stable isotope-labeled compound where five carbon atoms are replaced with the carbon-13 isotope. This compound is primarily used in scientific research as a tracer for quantitation during drug development processes . It is a derivative of L-Glutamic acid, an amino acid that plays a crucial role in various metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutamic acid-13C5 (hydrate salt) involves the incorporation of carbon-13 into the L-Glutamic acid molecule. This is typically achieved through chemical synthesis using carbon-13 labeled precursors. The reaction conditions often involve controlled environments to ensure the purity and stability of the isotope-labeled compound .
Industrial Production Methods
Industrial production of L-Glutamic acid-13C5 (hydrate salt) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle isotope-labeled compounds and ensure their purity. The production is carried out under stringent quality control measures to meet the requirements for scientific research .
Chemical Reactions Analysis
Types of Reactions
L-Glutamic acid-13C5 (hydrate salt) undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can lead to the formation of different oxidation states of the compound.
Reduction: This reaction involves the gain of electrons, often resulting in the formation of reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, which can lead to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions include various derivatives of L-Glutamic acid-13C5 (hydrate salt), which can be used for further research and development in different scientific fields .
Scientific Research Applications
L-Glutamic acid-13C5 (hydrate salt) has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in various chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the pathways of L-Glutamic acid in biological systems.
Medicine: Utilized in drug development to study the pharmacokinetics and pharmacodynamics of drugs.
Industry: Applied in the production of isotope-labeled compounds for various industrial applications.
Mechanism of Action
The mechanism of action of L-Glutamic acid-13C5 (hydrate salt) involves its incorporation into metabolic pathways where it acts as a tracer. The carbon-13 isotope allows for the tracking of the compound through various biochemical reactions, providing valuable information on the molecular targets and pathways involved . This information is crucial for understanding the metabolism and effects of L-Glutamic acid in different systems.
Comparison with Similar Compounds
Similar Compounds
L-Glutamic acid-15N: Another isotope-labeled form of L-Glutamic acid where nitrogen-15 is incorporated.
L-Glutamine-13C5: A similar compound where five carbon atoms are replaced with carbon-13 in L-Glutamine.
L-Glutamic acid-2,3,3,4,4-d5: A deuterated form of L-Glutamic acid where hydrogen atoms are replaced with deuterium.
Uniqueness
L-Glutamic acid-13C5 (hydrate salt) is unique due to its specific labeling with carbon-13, which provides distinct advantages in tracing and quantitation studies. This compound offers high sensitivity and specificity in various analytical techniques, making it a valuable tool in scientific research .
Properties
Molecular Formula |
C5H11NNaO5 |
|---|---|
Molecular Weight |
193.10 g/mol |
InChI |
InChI=1S/C5H9NO4.Na.H2O/c6-3(5(9)10)1-2-4(7)8;;/h3H,1-2,6H2,(H,7,8)(H,9,10);;1H2/t3-;;/m0../s1/i1+1,2+1,3+1,4+1,5+1;; |
InChI Key |
FMGRPEQSMWQKHM-SUAQCYARSA-N |
Isomeric SMILES |
[13CH2]([13CH2][13C](=O)O)[13C@@H]([13C](=O)O)N.O.[Na] |
Canonical SMILES |
C(CC(=O)O)C(C(=O)O)N.O.[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


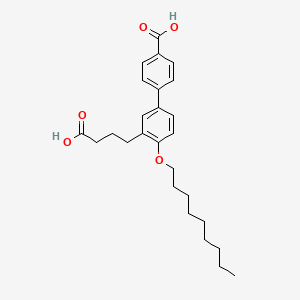
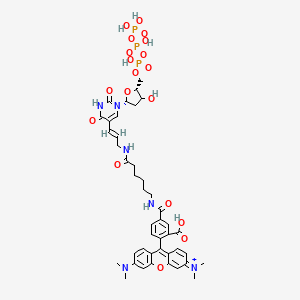
![(1R,2S,5R)-1-amino-5-(2-boronoethyl)-2-[(dimethylamino)methyl]cyclohexane-1-carboxylic acid](/img/structure/B12390572.png)
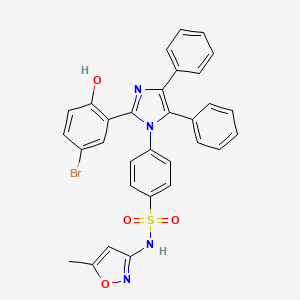
![3,18-Dihydroxy-14-[[2-[2-[[3-hydroxy-2-[methyl(10-methylundecanoyl)amino]propanoyl]amino]propanoylamino]acetyl]-methylamino]-11-methyl-10,13-dioxo-9,12-diazatricyclo[13.3.1.12,6]icosa-1(18),2,4,6(20),15(19),16-hexaene-8-carboxylic acid](/img/structure/B12390593.png)
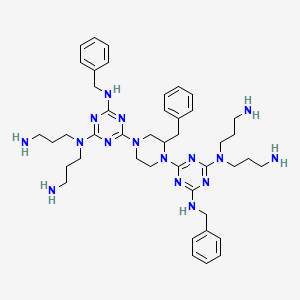

![4-amino-1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2-thione](/img/structure/B12390610.png)
![5-(azidomethyl)-1-[(2R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12390625.png)
![6-(2-O-Methyl-beta-D-ribofuranosyl)-3-(2-oxo-propyl)-6H-imidazo[1,2-c]pyrimidin-5-one](/img/structure/B12390633.png)
![2-((3'-Hydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-6'-yl)oxy)acetic acid](/img/structure/B12390634.png)
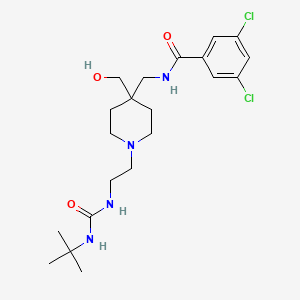
![1-[4-(trifluoromethyl)phenyl]-9H-pyrido[3,4-b]indole](/img/structure/B12390640.png)

